molecular formula C21H16FN3O4 B2494636 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide CAS No. 1203150-99-5

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide

Cat. No.: B2494636
CAS No.: 1203150-99-5
M. Wt: 393.374
InChI Key: YLMHKOKXKSFKGT-UHFFFAOYSA-N
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Description

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety, a urea linkage, and a fluorobenzamide group, which collectively contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Urea linkage formation: The benzo[d][1,3]dioxole derivative is reacted with an isocyanate to form the urea linkage.

    Coupling with 2-fluorobenzamide: The final step involves coupling the urea derivative with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while nucleophilic substitution of the fluorine atom can result in various substituted benzamides.

Scientific Research Applications

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide is unique due to its combination of a urea linkage and a fluorobenzamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c22-15-6-2-1-5-14(15)20(26)24-16-7-3-4-8-17(16)25-21(27)23-13-9-10-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMHKOKXKSFKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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